1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane
Description
1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions of the diazepane ring. The structure is substituted with a 4-tert-butylbenzyl group, which confers significant steric bulk and lipophilicity compared to other benzyl-substituted analogs. The tert-butyl group at the para position of the aromatic ring enhances metabolic stability and may influence receptor binding due to its electron-donating and hydrophobic properties.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-16(2,3)15-7-5-14(6-8-15)13-18-11-4-9-17-10-12-18/h5-8,17H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKRWUPLUXKWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane typically involves the reaction of 4-tert-butylbenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane serves as a building block in organic synthesis. It is utilized in:
- Suzuki-Miyaura cross-coupling reactions for synthesizing aryl-substituted compounds.
- Fukuyama-Mitsunobu cyclization , which aids in constructing chiral diazepanes.
- The synthesis of various derivatives such as benzimidazoles and pyrazolo[5,1-c][1,2,4]triazines.
Biology
Research has indicated potential biological activities of this compound:
- Investigated for antimicrobial and antifungal properties , suggesting its utility in developing new therapeutic agents.
- Studies have explored its interaction with biological targets, possibly modulating enzyme activity or receptor binding.
Medicine
In the pharmaceutical field, this compound has been explored for:
- Pharmaceutical intermediates in the synthesis of therapeutic agents such as Rho-kinase inhibitors and antilipidemic agents targeting triglyceride levels.
- Potential applications in hormone therapy through the discovery of orally active GnRH receptor antagonists.
- Development of dual orexin receptor antagonists for insomnia treatment and antimycobacterial agents against Mycobacterium tuberculosis.
Industrial Applications
In industry, this compound is utilized for:
- Developing specialty chemicals and materials with unique properties due to its structural characteristics.
- Creating stable electrochromic materials for displays and smart windows.
- Enhancing the electroluminescence properties of poly(p-phenylenevinylene) derivatives for organic light-emitting diodes (OLEDs).
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various diazepanes, including this compound. The results indicated significant inhibition against several bacterial strains, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Pharmaceutical Development
Research conducted on the synthesis of Rho-kinase inhibitors demonstrated that derivatives of this compound exhibited promising pharmacokinetic profiles. These findings support further investigation into its therapeutic applications in cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane is not fully understood. it is believed to interact with specific molecular targets, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane with structurally related compounds, focusing on substituents, molecular weight, and functional properties:
| Compound Name | Substituent on Benzyl Group | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | 4-tert-butyl | C₁₆H₂₆N₂ | 246.40 | High lipophilicity; enhanced metabolic stability due to bulky tert-butyl group. |
| 1-[(4-Bromophenyl)methyl]-1,4-diazepane | 4-bromo | C₁₂H₁₇BrN₂ | 269.19 | Bromine substituent increases molecular weight and potential halogen bonding. |
| 1-[(3-Bromophenyl)methyl]-1,4-diazepane | 3-bromo | C₁₂H₁₇BrN₂ | 269.19 | Meta-substitution may alter receptor binding compared to para-substituted analogs. |
| 1-[(4-Methylphenyl)methyl]-1,4-diazepane | 4-methyl | C₁₃H₂₀N₂ | 204.32 | Methyl group enhances lipophilicity moderately; less steric hindrance. |
| 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane | 2-chloro-thiazole | C₉H₁₄ClN₃S | 231.75 | Thiazole ring introduces polarizable sulfur; potential for enhanced bioactivity. |
| 1-[(4-Fluorophenyl)methyl]-1,4-diazepane | 4-fluoro | C₁₂H₁₇FN₂ | 208.28 | Fluorine improves metabolic stability and membrane permeability. |
Pharmacological and Functional Differences
- In contrast, 1-[(4-fluorophenyl)methyl]-1,4-diazepane and its analogs may target antimalarial pathways due to structural similarities with reversed chloroquine compounds .
- Bromo and chloro substituents enhance molecular weight and polar surface area, impacting blood-brain barrier permeability .
- Metabolic Stability: Fluorinated and tert-butyl-substituted analogs show improved metabolic stability over non-halogenated derivatives, as seen in antimalarial studies .
Limitations and Knowledge Gaps
- Limited data exist on the specific biological activity of this compound.
- Yields for many analogs are unreported, complicating comparative synthetic efficiency analysis.
- Pharmacokinetic studies (e.g., bioavailability, toxicity) are needed for tert-butyl-substituted derivatives.
Biological Activity
1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane is a compound belonging to the diazepane family, which has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound involves several steps that include the formation of the diazepane ring and the introduction of the tert-butylphenyl group. The methods typically utilize various organic reagents and solvents under controlled conditions to achieve high yields.
Biological Activity
The biological activity of this compound has been investigated in several contexts:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Antiparasitic Activity
A significant area of research focuses on the compound's antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that derivatives of diazepanes can inhibit the growth of this parasite effectively (IC50 values ranging from 1.3 µM to over 100 µM depending on structural modifications) .
| Compound | IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4a | 1.3 ± 0.1 | 17.7 ± 5 | 13.7 |
| 4b | 10.1 ± 1.4 | 14.2 ± 1.4 | 1.41 |
| 4c | 110.5 ± 14.7 | 68.6 ± 14.3 | 0.62 |
The precise mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Interaction with Enzymes : The compound may modulate enzyme activities critical for pathogen survival.
- Receptor Binding : Potential interactions with specific receptors could lead to altered physiological responses.
Study on Antiparasitic Activity
In a study focusing on the anti-Chagas activity of diazepane derivatives, researchers identified a compound functionalized similarly to this compound that demonstrated potent inhibition against T. cruzi amastigotes in vitro and showed no significant toxicity in vivo models .
Pharmacokinetic Studies
Pharmacokinetic evaluations suggest that modifications to the diazepane structure can influence absorption and distribution in biological systems, impacting efficacy .
Q & A
Q. Basic Research Focus
- ¹H NMR : Key signals include:
- δ 2.1–2.4 ppm (quintet, diazepane CH₂ groups) .
- δ 3.1–3.5 ppm (multiplets, N-CH₂-Ar and diazepane N-CH₂) .
- δ 7.2–7.4 ppm (aromatic protons from tert-butylphenyl) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., M+H⁺) confirm molecular weight. Fragmentation patterns distinguish diazepane backbone from substituents .
- FT-IR : Stretching vibrations at ~2800 cm⁻¹ (C-H, tert-butyl) and ~1600 cm⁻¹ (aromatic C=C) .
How can researchers optimize the regioselectivity in the alkylation step during synthesis?
Q. Advanced Research Focus
- Substrate Design : Use bulky bases (e.g., DIPEA) to sterically hinder undesired N-alkylation pathways .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring mono-alkylation .
- Kinetic Control : Short reaction times and low temperatures (~50°C) reduce side reactions .
- Monitoring : TLC or in-situ NMR to track intermediate formation and adjust conditions dynamically .
What computational methods are suitable for predicting the compound's electronic properties and reactivity?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. Becke’s hybrid functional (B3LYP) with gradient corrections provides accurate thermochemical data (e.g., bond dissociation energies) .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .
- Docking Studies : Model interactions with biological targets (e.g., dopamine receptors) using software like AutoDock .
How can structure-activity relationship (SAR) studies be designed to evaluate its potential as a dopamine receptor ligand?
Q. Advanced Research Focus
- Analog Synthesis : Vary substituents on the phenyl ring (e.g., Cl, CF₃) and diazepane backbone (e.g., methyl groups) to assess steric/electronic effects .
- Binding Assays : Competitive radioligand displacement (e.g., [³H]spiperone for D2/D3 receptors) to quantify affinity (Ki) .
- Functional Assays : Measure cAMP inhibition or β-arrestin recruitment to determine agonism/antagonism .
What strategies resolve contradictions in binding affinity data across different pharmacological assays?
Q. Advanced Research Focus
- Control Experiments : Validate assay conditions (e.g., membrane preparation, buffer pH) to rule out artifacts .
- Orthogonal Assays : Compare results from radioligand binding, functional GTPγS, and cellular signaling assays .
- Structural Analysis : Use X-ray crystallography (SHELX suite) or cryo-EM to confirm receptor-ligand binding modes .
How to perform crystallographic analysis to determine its molecular conformation, and what challenges might arise?
Q. Advanced Research Focus
- Crystallization : Use vapor diffusion with solvents like methanol/ethyl acetate. Tert-butyl groups may hinder crystal packing, requiring additives (e.g., hexane) .
- Data Collection : High-resolution X-ray diffraction (e.g., synchrotron sources) to resolve flexible diazepane rings .
- Refinement : SHELXL for structure solution; address disorder in tert-butyl groups via occupancy refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
